molecular formula C18H12F3NO3S2 B2545747 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1421505-84-1

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2545747
CAS No.: 1421505-84-1
M. Wt: 411.41
InChI Key: TXJDCGJRNHXVPM-UHFFFAOYSA-N
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Description

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound characterized by the presence of thiophene and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common approach is the reaction of thiophene-2-carbonyl chloride with thiophene-2-ylmethanol to form the intermediate compound, which is then reacted with 4-(trifluoromethoxy)benzoyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(thiophene-2-carbonyl)thiophene: Shares the thiophene-carbonyl-thiophene structure but lacks the benzamide and trifluoromethoxy groups.

    4-(trifluoromethoxy)benzamide: Contains the benzamide and trifluoromethoxy groups but lacks the thiophene rings.

Uniqueness

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the combination of thiophene, benzamide, and trifluoromethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO3S2/c19-18(20,21)25-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-26-14/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJDCGJRNHXVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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